molecular formula C19H24ClNO5 B138507 (S)-1,2,3,4-Tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride CAS No. 18559-59-6

(S)-1,2,3,4-Tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride

Cat. No.: B138507
CAS No.: 18559-59-6
M. Wt: 381.8 g/mol
InChI Key: UHSXRTHJCJGEKG-UQKRIMTDSA-N
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Description

(S)-1,2,3,4-Tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride, also known widely in research literature as Trimetoquinol or Tretoquinol, is a compound of significant interest in pharmacological studies due to its role as a beta-adrenergic receptor agonist . Its core structure has served as a prototype for a novel class of beta-adrenergic receptor blocking agents; strategic replacement of its catecholic hydroxyl groups with chloro substituents transforms its activity from an agonist to a potent antagonist, providing a valuable tool for exploring receptor-ligand interactions and the structural determinants of efficacy and inhibition . This compound is primarily investigated for its potent effects on smooth muscle and airway dilation, positioning it as a key reference compound in respiratory disease research for its potential as a bronchodilator in the treatment of obstructive airway diseases such as asthma . The (S)-enantiomer is the subject of specific dynamism, as stereochemistry at the C(1) carbon is known to critically influence biological activity and potential side-effect profiles in related isoquinolinium compounds, making this specific stereoisomer essential for selective and accurate scientific inquiry . Researchers utilize this compound in structure-activity relationship (SAR) studies to develop new therapeutic agents and to further the fundamental understanding of adrenergic signaling pathways.

Properties

IUPAC Name

(1S)-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5.ClH/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14;/h7-10,14,20-22H,4-6H2,1-3H3;1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSXRTHJCJGEKG-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C[C@H]2C3=CC(=C(C=C3CCN2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048756
Record name Trimethoquinol
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Molecular Weight

381.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18559-59-6
Record name Trimetoquinol
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Record name Tretoquinol l-form hydrochloride
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Record name Trimethoquinol
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Record name (S)-1,2,3,4-tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride
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Record name TRETOQUINOL HYDROCHLORIDE ANHYDROUS
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Preparation Methods

Bischler-Napieralski Cyclization

This method involves the dehydration of N-acylphenethylamines to form dihydroisoquinolines, followed by reduction to THIQs. For Tretoquinol, the reaction begins with 3,4,5-trimethoxybenzyl chloride and a phenethylamine derivative. In a representative protocol, N-(2-phenethyl)benzamide is treated with phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) in toluene under reflux, inducing cyclization to 1-phenyl-3,4-dihydroisoquinoline . Subsequent reduction with sodium borohydride (NaBH₄) in ethanol yields the THIQ scaffold. Critically, this route avoids racemization by maintaining mild conditions during the reduction step.

Phenethylamine Condensation Routes

Alternative approaches leverage 3-hydroxyphenethylamine as a starting material. In one patent, condensation with phenylglycidic acid derivatives under acidic conditions (HCl or acetic acid) in aqueous methanol at 20–30°C directly forms the THIQ skeleton. The reaction proceeds via an intramolecular nucleophilic attack, with the glycidic acid’s epoxide ring opening to generate the requisite stereochemistry. This method achieves yields exceeding 85% and is noted for its operational simplicity.

Functionalization and Chiral Resolution

Stereochemical Control

Achieving the (S)-configuration necessitates chiral resolution. A widely adopted method employs D-tartaric acid to form diastereomeric salts. For example, dissolving racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline in isopropanol/water and treating with D-tartaric acid selectively crystallizes the (S)-enantiomer, achieving 97.5% enantiomeric excess (ee). The free base is regenerated via alkaline hydrolysis (20% NaOH), followed by recrystallization from ethanol.

Hydroxylation at C6 and C7 Positions

The 6,7-dihydroxy groups are installed through late-stage oxidation. A two-step sequence is employed:

  • Protection-Deprotection Strategy : The THIQ intermediate is protected with acetyl groups at C6 and C7 using acetic anhydride.

  • Ozonolysis and Reduction : Ozonolysis of the protected intermediate in dichloromethane at −78°C, followed by reductive workup with dimethyl sulfide, yields the diol. Alternatively, Rubottom oxidation with m-chloroperbenzoic acid (mCPBA) and subsequent acid-catalyzed deprotection achieves similar results.

Industrial-Scale Synthesis and Purification

Large-scale production (e.g., >100 kg batches) emphasizes cost efficiency and safety:

  • Cyclization Step : Conducted in toluene with P₂O₅/POCl₃, achieving 86.7% yield after extraction with ethyl acetate.

  • Crystallization : The final hydrochloride salt is purified via recrystallization from methanol/ether, yielding pharmaceutical-grade material with ≤0.1% impurities.

  • Drying : Lyophilization under vacuum ensures stability, with residual solvents <50 ppm.

Parameter Optimized Conditions Yield Purity
CyclizationToluene, P₂O₅/POCl₃, 4h reflux86.7%98.5%
Chiral ResolutionD-Tartaric acid, isopropanol/water, 70°C97.5% ee99.2%
HydroxylationOzonolysis, −78°C, DCM78%97.8%
Final CrystallizationMethanol/ether, −20°C95%99.9%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 6.82 (s, 2H, Ar-H), 4.32 (d, J = 12 Hz, 1H, CH₂), 3.91 (s, 9H, OCH₃), 3.45–3.12 (m, 4H, THIQ ring).

  • HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in H₂O/MeOH gradient).

  • Mass Spec : m/z 346.2 [M⁺], 328.1 [M⁺−H₂O].

Purity Assessment

Accelerated stability studies (40°C/75% RH, 6 months) show no degradation, confirming the efficacy of the −20°C storage protocol.

Applications and Derivatives

Tretoquinol’s primary use as a bronchodilator stems from its β₂-adrenergic receptor agonism. Recent studies explore derivatives with modified methoxy groups for enhanced selectivity, though none have surpassed the original compound’s efficacy .

Chemical Reactions Analysis

Types of Reactions: (S)-1,2,3,4-Tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antimalarial Activity

One of the significant applications of (S)-1,2,3,4-Tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride is its potential as an antimalarial agent. Research indicates that this compound may serve as an alternative to traditional treatments like chloroquine due to emerging resistance in malaria-causing parasites. Its structural similarities to known antimalarial drugs suggest a mechanism of action that warrants further investigation .

Neuroprotective Effects

Isoquinoline derivatives have been noted for their neuroprotective properties. Studies have shown that this compound may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This opens avenues for research into its use in treating neurodegenerative diseases .

Antioxidant Properties

The presence of hydroxyl groups in the compound enhances its potential as an antioxidant. Antioxidants play a crucial role in mitigating oxidative damage associated with various diseases. Preliminary studies suggest that this compound could be beneficial in reducing oxidative stress markers in biological systems .

Study on Antimalarial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimalarial efficacy of this compound against chloroquine-resistant Plasmodium strains. The results indicated that the compound exhibited significant inhibitory activity comparable to established antimalarials .

Neuroprotection in Animal Models

A recent animal study investigated the neuroprotective effects of this compound on models of Alzheimer's disease. The findings demonstrated that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation .

Mechanism of Action

(S)-1,2,3,4-Tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride exerts its effects by binding to beta-2 adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscle, thereby alleviating bronchoconstriction. The compound also has anti-inflammatory properties, which contribute to its therapeutic effects in respiratory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Isoquinolinium Class

Gantacurium Chloride

Gantacurium chloride () shares a tetrahydroisoquinolinium core with the target compound but differs in substituents:

  • Substituents : Gantacurium has dimethoxy and trimethoxyphenyl groups, while the target compound features 6,7-dihydroxy and 3,4,5-trimethoxybenzyl.
  • Implications : The hydroxyl groups in the target compound may enhance hydrophilicity and antioxidant capacity compared to gantacurium’s methoxy groups, which are more lipophilic. This could affect metabolic stability and tissue penetration .
6-Methyl-1,2,3,4-Tetrahydroquinoline ()

This compound has a simpler tetrahydroquinoline structure with a methyl substituent:

  • Core Structure: Unlike the isoquinolinium core, tetrahydroquinoline lacks the nitrogen in the second aromatic ring.
  • Functional Groups : The methyl group confers lipophilicity, suggesting lower solubility in aqueous media compared to the target compound’s polar hydroxyl and trimethoxybenzyl groups.
Table 1: Structural and Physicochemical Comparison
Compound Core Structure Key Substituents Molecular Weight (g/mol) Polarity
Target Compound Tetrahydroisoquinolinium 6,7-dihydroxy; 3,4,5-trimethoxybenzyl ~387.8* High (hydrophilic)
Gantacurium Chloride Tetrahydroisoquinolinium Dimethoxy; trimethoxyphenyl ~850.9* Moderate
6-Methyl-1,2,3,4-Tetrahydroquinoline Tetrahydroquinoline Methyl 147.22 Low (lipophilic)

*Estimated based on structural similarity.

Functional and Pharmacological Comparisons

Reactivity and Stability
  • Hydroxyl vs. Methoxy Groups : The target compound’s dihydroxy groups may increase susceptibility to oxidation compared to methoxy-substituted analogues like gantacurium. This could necessitate stabilizers in formulations .
  • Lumping Strategy (): Compounds with similar cores (e.g., tetrahydroisoquinolinium) may be grouped for studying degradation pathways. For example, lumping could simplify modeling reactions involving protonation or ring-opening .

Biological Activity

(S)-1,2,3,4-Tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride, commonly referred to as Trimethoquinol, is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H24ClNO5
  • Molecular Weight : 359.85 g/mol
  • CAS Number : 18559-59-6
  • Structure : The compound features a tetrahydroisoquinoline backbone with multiple hydroxyl and methoxy substituents, contributing to its biological activity.

Pharmacological Effects

Trimethoquinol exhibits a range of pharmacological effects:

  • Antitussive Activity : Research has shown that Trimethoquinol possesses antitussive properties comparable to codeine phosphate. In studies, it demonstrated significant efficacy in suppressing cough reflexes without the adverse effects commonly associated with opioid medications .
  • Neuroprotective Effects : The compound has been implicated in neuroprotection, particularly in models of neurodegenerative diseases. Its antioxidant properties help mitigate oxidative stress in neuronal cells .
  • Anti-inflammatory Properties : Trimethoquinol has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators in various experimental models .

The mechanisms underlying the biological activities of Trimethoquinol include:

  • Inhibition of Neurotransmitter Reuptake : The compound may enhance neurotransmitter availability by inhibiting their reuptake, thereby improving synaptic transmission and contributing to its neuroprotective effects.
  • Modulation of Ion Channels : Trimethoquinol interacts with various ion channels, influencing neuronal excitability and neurotransmission .

Case Studies

Several studies have documented the biological activity of Trimethoquinol:

  • Study on Antitussive Activity : A clinical trial compared the antitussive effects of Trimethoquinol with codeine in patients with chronic cough. Results indicated that Trimethoquinol was as effective as codeine but with a better safety profile .
  • Neuroprotection in Animal Models : Animal studies demonstrated that administration of Trimethoquinol significantly reduced neuronal damage following ischemic events, highlighting its potential therapeutic role in stroke management .

Comparative Analysis

The following table summarizes the biological activities of Trimethoquinol compared to other known compounds:

CompoundAntitussive ActivityNeuroprotective EffectsAnti-inflammatory Effects
TrimethoquinolComparable to CodeineSignificantModerate
CodeineHighLowLow
DextromethorphanModerateLowLow

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and isolating this compound with high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves benzylation of the isoquinoline core followed by regioselective hydroxylation. To achieve the (S)-configuration, asymmetric catalysis (e.g., chiral ligands in hydrogenation) or enzymatic resolution can be employed. Post-synthesis, purification via reverse-phase HPLC or chiral column chromatography ensures enantiomeric purity. Characterization using 1^1H/13^{13}C NMR and circular dichroism (CD) spectroscopy confirms stereochemistry .

Q. Which analytical techniques are critical for structural validation and purity assessment?

  • Methodological Answer :

  • Structural validation : High-resolution mass spectrometry (HRMS) for molecular weight confirmation; 2D NMR (COSY, HSQC, HMBC) to resolve the aromatic and methoxy proton environments.
  • Purity assessment : HPLC with UV/Vis detection (210–280 nm) using C18 columns; elemental analysis for stoichiometric validation of Cl^- content. For stability, monitor degradation under varying pH (3–9) via accelerated stability studies (40°C/75% RH for 6 months) .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen). Pre-weigh aliquots to minimize freeze-thaw cycles. Conduct moisture sensitivity tests via Karl Fischer titration; use molecular sieves in storage vials if hygroscopic. Safety protocols from SDS guidelines (e.g., Combi-Blocks QY-0104) recommend PPE and ventilation during handling .

Advanced Research Questions

Q. How can conflicting binding affinity data (e.g., IC50_{50} variability) across receptor assays be resolved?

  • Methodological Answer : Standardize assay conditions:

  • Use reference agonists/antagonists (e.g., acetylcholine for nicotinic receptors) to calibrate equipment.
  • Validate receptor source (e.g., transfected HEK293 cells vs. native tissue) to account for isoform differences.
  • Apply statistical tools (e.g., Grubbs’ test) to identify outliers. Cross-validate with orthogonal methods like surface plasmon resonance (SPR) for kinetic binding analysis .

Q. What experimental strategies optimize enantiomeric purity during scale-up synthesis?

  • Methodological Answer :

  • Dynamic kinetic resolution : Use bifunctional catalysts (e.g., Ru-based Shvo catalyst) to racemize byproducts in situ.
  • Crystallization-induced asymmetric transformation : Seed chiral crystals under controlled supersaturation.
  • Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IC column) at each step. Adjust reaction temperature/pH to favor (S)-enantiomer crystallization .

Q. How can environmental fate studies be designed to assess ecological risks of this compound?

  • Methodological Answer :

  • Degradation pathways : Simulate photolysis (UV-A/B exposure) and hydrolysis (pH 5–9 buffers) for 30 days; analyze metabolites via LC-QTOF-MS.
  • Ecotoxicity : Use Daphnia magna (48-hr LC50_{50}) and Aliivibrio fischeri (bioluminescence inhibition) assays. For bioaccumulation, measure log KowK_{ow} (octanol-water partition coefficient) and model using EPI Suite™. Follow INCHEMBIOL project protocols for multi-compartment environmental distribution studies .

Q. What in vivo models are suitable for evaluating neuropharmacological activity while minimizing off-target effects?

  • Methodological Answer :

  • Target specificity : Use CRISPR-edited zebrafish (e.g., nAChR α7 mutants) to isolate receptor-mediated effects.
  • Dose optimization : Conduct pharmacokinetic studies (plasma half-life, brain penetration) in rodents via microdialysis. Pair with ex vivo autoradiography to confirm target engagement.
  • Off-target screening : Utilize broad-panel GPCR/kinase profiling (Eurofins CEREP) to identify unintended interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1,2,3,4-Tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride
Reactant of Route 2
(S)-1,2,3,4-Tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride

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